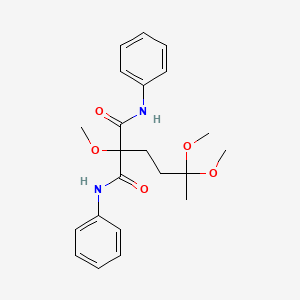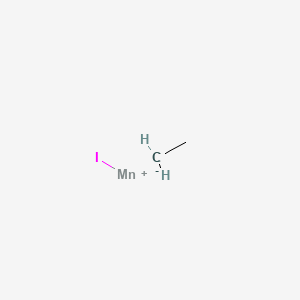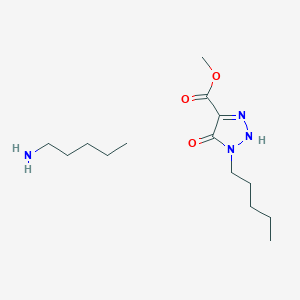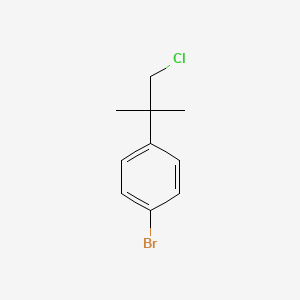![molecular formula C14H18O2 B14358114 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane CAS No. 92573-81-4](/img/structure/B14358114.png)
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane is an organic compound that features a phenylprop-2-en-1-yl group attached to an oxane ring through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane can be achieved through the reaction of 1-phenylprop-2-en-1-ol with oxane in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: The phenylprop-2-en-1-yl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the corresponding saturated compound.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenylprop-2-en-1-ol and oxane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Phenylprop-2-en-1-al or phenylprop-2-en-1-oic acid.
Reduction: 2-[(1-Phenylpropyl)oxy]oxane.
Substitution: Phenylprop-2-en-1-ol and oxane.
Wissenschaftliche Forschungsanwendungen
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, while the oxane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- **2-[(1-Phenylprop-2-en-1-yl)oxy]methyl]oxolane
- 3-Phenylprop-2-en-1-ol
- 1-Phenylprop-2-en-1-one
Comparison:
- 2-[(1-Phenylprop-2-en-1-yl)oxy]methyl]oxolane: Similar structure but with a different ring system (oxolane instead of oxane).
- 3-Phenylprop-2-en-1-ol: Lacks the oxane ring and has a hydroxyl group instead of an ether linkage.
- 1-Phenylprop-2-en-1-one: Contains a carbonyl group instead of an ether linkage, leading to different chemical reactivity and properties.
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane is unique due to its combination of a phenylprop-2-en-1-yl group and an oxane ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
92573-81-4 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-(1-phenylprop-2-enoxy)oxane |
InChI |
InChI=1S/C14H18O2/c1-2-13(12-8-4-3-5-9-12)16-14-10-6-7-11-15-14/h2-5,8-9,13-14H,1,6-7,10-11H2 |
InChI-Schlüssel |
MTCFEFAIILFVGP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC=CC=C1)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)


![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)

![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)


![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)

![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
